N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide
Overview
Description
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a benzene ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions to form the benzimidazole core.
Sulfonation: The benzimidazole derivative is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonamide group at the desired position on the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies have shown that benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to bind to specific enzymes and receptors, making it a promising lead compound for the development of new drugs. Research has focused on its potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group enhances its binding affinity and specificity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)-1H-benzimidazol-5-yl]benzenesulfonamide
- N-[1-(2-fluorophenyl)-1H-benzimidazol-5-yl]benzenesulfonamide
- N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide stands out due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[1-(2-methylphenyl)benzimidazol-5-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-15-7-5-6-10-19(15)23-14-21-18-13-16(11-12-20(18)23)22-26(24,25)17-8-3-2-4-9-17/h2-14,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFPUYFOSTMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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